4-Hydroxy-2-oxopentanoate

描述

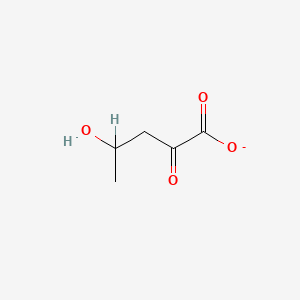

4-hydroxy-2-oxopentanoate is a 2-oxo monocarboxylic acid corresponding to the conjugate base of 4-hydroxy-2-oxopentanoic acid; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and an oxo monocarboxylic acid anion. It is a conjugate base of a 4-hydroxy-2-oxopentanoic acid.

科学研究应用

Chemical Properties and Structure

4-Hydroxy-2-oxopentanoate is a keto acid with the molecular formula . It plays a crucial role as an intermediate in several metabolic processes, particularly in the context of microbial metabolism and enzymatic catalysis.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in bacteria. Research has shown that it can be produced from pyruvate, a key metabolite in cellular respiration. For instance, studies on Pseudomonas aeruginosa have demonstrated its ability to utilize methanol and pyruvate to produce 2-keto-4-hydroxybutyrate, showcasing the compound's role in biosynthetic pathways that convert simple substrates into more complex molecules .

Enzymatic Reactions

The compound serves as a substrate for various enzymes, particularly aldolases. Aldolases catalyze the condensation of aldehydes with ketones, leading to the formation of larger molecules. The enzyme MhpE from Mycobacterium tuberculosis has been characterized as a 4-hydroxy-2-oxopentanoic acid aldolase, which highlights its importance in bacterial metabolism .

Table 1: Enzymatic Activity of Aldolases Involving this compound

| Enzyme | Source Organism | Reaction Type | Product |

|---|---|---|---|

| MhpE | Mycobacterium tuberculosis | Aldol condensation | This compound |

| PaADL | Pseudomonas aeruginosa | One-pot biosynthesis | 2-Keto-4-hydroxybutyrate |

Industrial Applications

The compound has potential applications in biocatalysis for the production of hydroxyketo acids. The use of engineered enzymes like aldolases can facilitate the synthesis of valuable compounds from renewable resources. For example, the development of a one-pot cascade biocatalyst system combining PaADL with methanol dehydrogenase has shown promise for producing 2-keto-4-hydroxybutyrate efficiently .

Case Study 1: Biosynthesis of 2-Keto-4-hydroxybutyrate

A significant study focused on the biosynthesis of 2-keto-4-hydroxybutyrate from pyruvate and methanol using a one-pot enzymatic reaction system. The engineered enzyme variant showed enhanced catalytic activity compared to wild-type enzymes. This highlights the potential for using this compound as an intermediate in green chemistry processes aimed at producing bio-based chemicals .

Case Study 2: Metabolic Engineering in Bacteria

Research investigating the catabolic pathways for 4-hydroxybenzoic acid (a related compound) found that this compound was not detected in certain bacterial strains under specific growth conditions. This suggests that while it may not be directly utilized by all organisms, it plays a role in broader metabolic networks that could be harnessed for biotechnological applications .

化学反应分析

Aldol Cleavage to Acetaldehyde and Pyruvate

The primary metabolic fate of 4-hydroxy-2-oxopentanoate involves retro-aldol cleavage catalyzed by 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39). This reaction is central to the meta-cleavage pathway for aromatic compound degradation .

Mechanism

-

Catalytic Residues :

-

Substrate Channeling : The acetaldehyde product is directly channeled to an associated acetaldehyde dehydrogenase (BphJ) without release into bulk solvent .

Reversible Hydration to 2-Oxopent-4-enoate

This compound undergoes reversible dehydration mediated by 2-oxopent-4-enoate hydratase (EC 4.2.1.80) .

Reaction

| Enzyme | 2-Oxopent-4-enoate hydratase |

|---|---|

| Gene (E. coli) | mhpD |

| Molecular Weight | 28,890 Da |

This reaction is critical in the biphenyl degradation pathway, enabling further processing of unsaturated intermediates .

Stereospecific Reactivity

The aldolase exhibits strict stereospecificity for the (S)-enantiomer of this compound:

-

L-(S)-4-hydroxy-2-oxohexanoate is cleaved, while the D-enantiomer remains unprocessed .

-

Kinetic studies using racemic mixtures show only ~50% substrate utilization, with the D-form remaining intact .

Enantiomer Differentiation

| Enantiomer | Reactivity with Aldolase | Product After H₂O₂ Treatment |

|---|---|---|

| L-(S) | Cleaved to pyruvate | Not applicable |

| D-(R) | Unchanged | Converted to 3-hydroxybutyrate |

Oxidative Conversion to 3-Hydroxybutyrate

Under non-enzymatic conditions, treatment with hydrogen peroxide converts unprocessed D-4-hydroxy-2-oxopentanoate into D-3-hydroxybutyrate :

This reaction is utilized analytically to quantify residual substrate enantiomers .

Metabolic Context

This compound participates in eight metabolic pathways, including:

-

Aromatic degradation : Toluene, biphenyl, and styrene catabolism .

-

Central carbon metabolism : Supplies pyruvate for the TCA cycle .

Associated Enzymes and Pathways

| Pathway | Key Enzymes | Role of this compound |

|---|---|---|

| Biphenyl degradation | BphI aldolase, BphJ dehydrogenase | Substrate for aldol cleavage |

| Styrene degradation | StyABCD pathway enzymes | Intermediate in meta-cleavage |

属性

分子式 |

C5H7O4- |

|---|---|

分子量 |

131.11 g/mol |

IUPAC 名称 |

4-hydroxy-2-oxopentanoate |

InChI |

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/p-1 |

InChI 键 |

HFKQINMYQUXOCH-UHFFFAOYSA-M |

SMILES |

CC(CC(=O)C(=O)[O-])O |

规范 SMILES |

CC(CC(=O)C(=O)[O-])O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。